![molecular formula C17H22N2O4 B7635041 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7635041.png)
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide, also known as HOCPCA, is a synthetic compound that has been studied for its potential use in medical research. This molecule was first synthesized in 2004, and since then, it has been the subject of numerous studies exploring its properties and potential applications.
Mechanism of Action
The exact mechanism of action of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide is not fully understood, but it is believed to work by activating the kappa-opioid receptor in the brain. This receptor is involved in the regulation of pain and inflammation, and activation of this receptor can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide can reduce pain and inflammation, and it may also have neuroprotective effects. Additionally, 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide in lab experiments is that it has been well-studied and its properties are well-understood. Additionally, 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the development of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide derivatives that have improved properties, such as increased potency or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide and to determine its potential use in the treatment of various medical conditions. Finally, research is needed to determine the safety and efficacy of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide in humans, which could pave the way for its use in clinical settings.
Synthesis Methods
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-hydroxybenzoyl chloride with pyrrolidine, which forms a benzoyl-pyrrolidine intermediate. This intermediate is then reacted with oxirane, which leads to the formation of 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide.
Scientific Research Applications
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential use in medical research, particularly in the field of pain management. Studies have shown that 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has analgesic properties and can reduce pain in animal models. Additionally, 1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions.
properties
IUPAC Name |
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15-8-2-1-6-13(15)17(22)19-9-3-7-14(19)16(21)18-11-12-5-4-10-23-12/h1-2,6,8,12,14,20H,3-5,7,9-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNQSGMWYXACAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxybenzoyl)-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide |
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